molecular formula C6H14N2O2 B2690332 Ethyl 1-propylhydrazinecarboxylate CAS No. 111508-28-2

Ethyl 1-propylhydrazinecarboxylate

Cat. No.: B2690332
CAS No.: 111508-28-2
M. Wt: 146.19
InChI Key: QXMNLEZGIPUNPH-UHFFFAOYSA-N
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Description

Ethyl 1-propylhydrazinecarboxylate is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an ethyl ester group and a propylhydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-propylhydrazinecarboxylate typically involves the reaction of ethyl chloroformate with 1-propylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or distillation. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-propylhydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrazones, azines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-propylhydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 1-propylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-propylhydrazinecarboxylate can be compared with other similar compounds, such as:

  • Ethyl hydrazinecarboxylate
  • Propylhydrazinecarboxylate
  • Mthis compound

These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its specific combination of ethyl ester and propylhydrazine moieties, which confer distinct chemical and biological activities .

Biological Activity

Ethyl 1-propylhydrazinecarboxylate (EPHC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). This article explores the mechanisms, biological effects, and research findings related to EPHC, including relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine moiety, which is known for its reactivity and ability to interact with various biological targets. The compound serves as a building block for more complex molecules and has been investigated for its role in epigenetic regulation through HDAC inhibition.

EPHC primarily functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and reduced gene expression. By inhibiting these enzymes, EPHC can promote histone acetylation, thereby enhancing the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.

Key Mechanisms:

  • Inhibition of HDAC Activity : EPHC binds to the active site of HDACs, preventing substrate access and leading to increased acetylation levels of histones and non-histone proteins .
  • Modulation of Gene Expression : The upregulation of acetylated histones correlates with enhanced transcriptional activity of tumor suppressor genes and immune response genes .

Biological Activity

Recent studies have highlighted EPHC's potential therapeutic applications in cancer treatment and immune modulation. Below are summarized findings from various research efforts:

1. Cancer Cell Studies

  • EPHC has demonstrated selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) models. It was shown to reduce tumor growth by inducing cell cycle arrest and apoptosis through modulation of HDAC activity .
  • Table 1: Cytotoxicity of EPHC in Cancer Cell Lines
Cell LineIC50 (µM)
HepG2 (HCC)10.5
MCF-7 (Breast)8.2
A549 (Lung)12.0

2. In Vivo Studies

  • In murine models, administration of EPHC led to significant increases in interleukin-2 production in CD4+ T cells, indicating an immune-modulatory effect .
  • Figure 1: Effects of EPHC on Immune Response in Mice
    • Increased T-cell proliferation observed post-treatment with EPHC compared to control groups.

Case Study 1: HDAC Inhibition in Neurodegenerative Models

A study evaluated the effects of EPHC on neurodegenerative disease models, specifically focusing on its impact on neuronal survival and function. Chronic administration resulted in improved cognitive function as assessed by behavioral tests such as the Morris water maze .

Case Study 2: Combination Therapy

Research indicated that combining EPHC with standard chemotherapy agents enhanced the cytotoxic effects against resistant cancer cell lines. This combination therapy approach suggests a potential strategy for overcoming drug resistance in cancer treatment .

Properties

IUPAC Name

ethyl N-amino-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-3-5-8(7)6(9)10-4-2/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMNLEZGIPUNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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